![molecular formula C18H14N6OS2 B282690 4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE](/img/structure/B282690.png)
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a combination of tetrazole, thiazole, and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1-phenyl-1H-tetrazole-5-thiol: This can be achieved by reacting phenylhydrazine with carbon disulfide and sodium azide under reflux conditions.
Thioether Formation: The 1-phenyl-1H-tetrazole-5-thiol is then reacted with a suitable alkylating agent to form the thioether linkage.
Thiazole Formation: The thioether intermediate is then subjected to cyclization with a thiazole precursor under acidic or basic conditions.
Benzamide Formation: Finally, the thiazole intermediate is coupled with a benzoyl chloride derivative to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide group can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole and thiol functional groups.
Thiazole derivatives: Compounds with thiazole rings that exhibit similar biological activities.
Benzamide derivatives: Compounds with benzamide groups that are used in medicinal chemistry.
Uniqueness
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of tetrazole, thiazole, and benzamide functional groups, which provide a diverse range of chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C18H14N6OS2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6OS2/c25-16(20-17-19-10-11-26-17)14-8-6-13(7-9-14)12-27-18-21-22-23-24(18)15-4-2-1-3-5-15/h1-11H,12H2,(H,19,20,25) |
Clave InChI |
RFZXFRNIJVQHEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


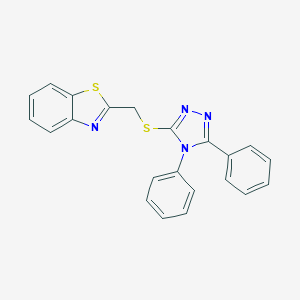
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
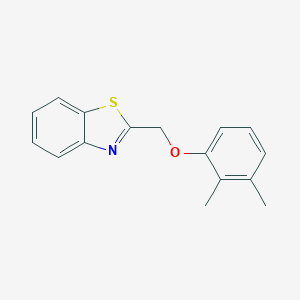
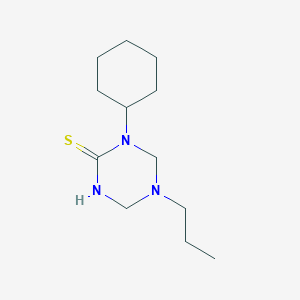
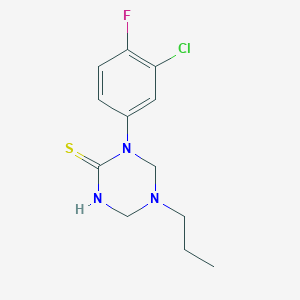
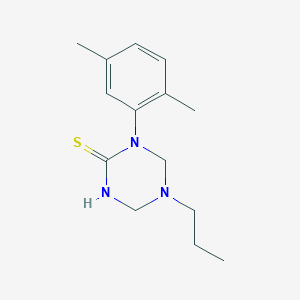
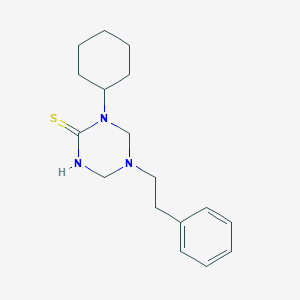
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)
